3-Methylbenzoyl chloride
Overview
Description
m-Toluoyl chloride: , also known as 3-methylbenzoyl chloride, is an organic compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its efficiency in derivatizing amines, making it valuable in various analytical and synthetic applications .
Mechanism of Action
Target of Action
3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is primarily used as a derivatization reagent . Its primary targets are amines, particularly C1-C4 aliphatic amines . These amines play various roles in biological systems, including acting as neurotransmitters and forming proteins.
Mode of Action
The compound interacts with its targets (amines) through a process known as acylation . In this reaction, the amine group (NH2) of the target molecule reacts with the acyl chloride group (COCl) of this compound to form an amide .
Biochemical Pathways
It’s known that the compound is used in the determination of atmospheric ammonia by denuder-sampling and hplc-uv detection . This suggests that it may play a role in environmental monitoring and analysis.
Result of Action
The primary result of this compound’s action is the formation of amides from amines . This reaction is used in analytical chemistry for the detection and quantification of certain compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a well-ventilated place . Additionally, it’s used only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that benzoyl chloride derivatives can react with amines to form amides, a common reaction in biochemistry . This suggests that 3-Methylbenzoyl chloride could potentially interact with proteins and other biomolecules containing amine groups.
Molecular Mechanism
It is known that benzoyl chloride derivatives can react with amines to form amides , suggesting that this compound could potentially bind to biomolecules containing amine groups, leading to changes in their function.
Metabolic Pathways
Given its potential to form amides with amines , it is plausible that it could be involved in pathways related to protein synthesis or modification.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Toluoyl chloride is typically synthesized from m-toluic acid through a reaction with thionyl chloride (SOCl2). The balanced chemical equation for this reaction is:
C8H8O2+SOCl2→C8H7ClO+SO2+HCl
This reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF), which facilitates the formation of the acyl chloride .
Industrial Production Methods: In industrial settings, m-toluoyl chloride is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in managing the exothermic nature of the reaction and the handling of hazardous by-products like sulfur dioxide and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions: m-Toluoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: It reacts with water to form m-toluic acid and hydrochloric acid.
Reduction: It can be reduced to m-toluic acid using reducing agents.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form amides.
Water: Hydrolysis reaction under aqueous conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Amides: Formed from reactions with amines.
m-Toluic Acid: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
m-Toluoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent for the analysis of amines by high-performance liquid chromatography (HPLC).
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
p-Toluoyl chloride: Similar structure but with the methyl group in the para position.
o-Toluoyl chloride: Similar structure but with the methyl group in the ortho position.
Benzoyl chloride: Lacks the methyl group on the benzene ring.
Uniqueness: m-Toluoyl chloride is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism allows for the synthesis of specific compounds that may not be easily accessible using other toluoyl chlorides .
Properties
IUPAC Name |
3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYYHYBFSYOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061905 | |
Record name | Benzoyl chloride, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-06-4 | |
Record name | 3-Methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97207 | |
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Record name | Benzoyl chloride, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-TOLUOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VJW4350K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of m-Toluoyl chloride in scientific research?
A1: m-Toluoyl chloride is primarily used as a derivatizing agent for analytical purposes. It reacts with various functional groups, such as amines, alcohols, and thiols, to form stable derivatives that are more amenable to analysis techniques like HPLC and GC. For example, it's used in the determination of ethylenediamine in plasma and urine [, ] and S,S-enantiomer in (1R,2R)-(-)-1,2-cyclohexanediamine [].
Q2: What is the reaction mechanism of m-Toluoyl chloride with amines?
A2: m-Toluoyl chloride reacts with amines through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of an amide bond and the release of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.
Q3: How does m-Toluoyl chloride contribute to the synthesis of complex molecules?
A4: m-Toluoyl chloride serves as a building block in organic synthesis, particularly in the creation of heterocycles. For example, it's employed in the synthesis of oxocalix[1]heterocycle[2]arenes, which are macrocyclic compounds with diverse applications [, ]. It was also used in the synthesis of N-(m-Toluoyl) indigo, a dye with potential near-infrared applications [].
Q4: Are there alternative synthesis routes to compounds typically derived from m-Toluoyl chloride?
A5: Yes, alternative synthetic routes may exist. For instance, isopropyl phenylcarbamate, which can be synthesized from m-toluoyl chloride, can also be obtained from benzoyl chloride through the Curtius rearrangement of benzazide [].
Q5: Have any unique structural features been observed in compounds synthesized using m-Toluoyl chloride?
A6: Yes, research on calix[1]benzimidazol-2-one[2]arene, synthesized using m-Toluoyl chloride, revealed a unique network of hydrogen bonds within its crystal structure, influencing its conformation and interactions [, ].
Q6: What is known about the stability of m-Toluoyl chloride derivatives?
A7: Research on 2-aryl-4H-3,1-benzoxazin-4-ones, synthesized using m-Toluoyl chloride, revealed unexpected instability, with the compounds undergoing ring-opening hydrolysis []. This highlights the importance of considering the stability of m-Toluoyl chloride derivatives in specific chemical environments.
Q7: Are there any reported applications of m-Toluoyl chloride in material science?
A8: While not extensively studied, m-Toluoyl chloride has been explored for its potential in modifying natural materials. One study investigated its use in conjunction with silica from bamboo leaf ash to modify shellac, examining the microbial effects of this modified material on pulai wood [].
Q8: Has computational chemistry been used to study m-Toluoyl chloride and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the frontier orbitals (HOMO/LUMO) of m-Toluoyl chloride and related reactants. These calculations help understand the reactivity and selectivity of the compound in different reactions, such as the formation of diamides versus benzimidazoles [].
Q9: What spectroscopic techniques are commonly used to characterize m-Toluoyl chloride and its derivatives?
A9: Various spectroscopic methods are employed to characterize m-Toluoyl chloride and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides structural information and confirms the formation of desired products [, , ].
- Infrared (IR) spectroscopy: Identifies functional groups and confirms the presence of characteristic bonds, such as carbonyl groups in amides [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].
- UV-Vis spectroscopy: Used to characterize the absorption and fluorescence properties of derivatives, particularly in the context of dye development [].
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